molecular formula C9H18ClNO B6276420 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride CAS No. 1058709-84-4

6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride

Cat. No.: B6276420
CAS No.: 1058709-84-4
M. Wt: 191.70 g/mol
InChI Key: RBFCYHXQQVWFDS-UHFFFAOYSA-N
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Description

6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is known for its unique spirocyclic structure, which consists of a spiro[2.5]octane ring system with an aminomethyl group and a hydroxyl group attached to the same carbon atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of aminomethyl derivatives .

Scientific Research Applications

6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the spirocyclic structure provides stability and enhances binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride involves the reaction of a spirocyclic compound with an amine to form the desired product.", "Starting Materials": [ "Spirocyclic compound", "Amine", "Hydrochloric acid", "Sodium hydroxide", "Solvents (e.g. ethanol, water)" ], "Reaction": [ "Dissolve the spirocyclic compound in a suitable solvent (e.g. ethanol)", "Add the amine to the solution and stir at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to protonate the amine and form the hydrochloride salt of the product", "Extract the product from the reaction mixture using a suitable solvent (e.g. ethyl acetate)", "Wash the organic layer with sodium hydroxide solution to remove any impurities", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product as a white solid" ] }

CAS No.

1058709-84-4

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

6-(aminomethyl)spiro[2.5]octan-6-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-7-9(11)5-3-8(1-2-8)4-6-9;/h11H,1-7,10H2;1H

InChI Key

RBFCYHXQQVWFDS-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC(CC2)(CN)O.Cl

Purity

95

Origin of Product

United States

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